
(5Z)-3-(4-FLUOROPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE
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Overview
Description
(5Z)-3-(4-FLUOROPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound belongs to the thiazolidine-2,4-dione family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the benzylidene and fluorophenyl groups further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-FLUOROPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of thiazolidine-2,4-dione with 4-fluorobenzaldehyde. This reaction is often carried out under basic conditions using a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-FLUOROPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of substituted thiazolidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-(4-FLUOROPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
The compound has shown potential as an antibacterial and antioxidant agent. It has been studied for its ability to modulate enzyme activity and inhibit the growth of various bacterial strains .
Medicine
In medicinal chemistry, this compound derivatives have been investigated for their anticancer properties. They have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in cancer cells .
Industry
The compound’s unique chemical properties make it suitable for use in the development of new materials with specific functionalities, such as polymers and coatings .
Mechanism of Action
The mechanism of action of (5Z)-3-(4-FLUOROPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound has been shown to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), leading to the suppression of angiogenesis and tumor growth. Additionally, it induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: The parent compound, known for its insulin-sensitizing properties.
Rosiglitazone: A thiazolidinedione derivative used as an antidiabetic drug.
Pioglitazone: Another antidiabetic drug belonging to the thiazolidinedione class.
Uniqueness
(5Z)-3-(4-FLUOROPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE stands out due to the presence of the benzylidene and fluorophenyl groups, which enhance its biological activity and chemical reactivity. These modifications make it a versatile compound for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
(5Z)-5-benzylidene-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2S/c17-12-6-8-13(9-7-12)18-15(19)14(21-16(18)20)10-11-4-2-1-3-5-11/h1-10H/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGFRJGUJHAYET-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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